molecular formula C23H25NO3S2 B5028458 5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5028458
M. Wt: 427.6 g/mol
InChI Key: PVKOVAJZIZJGBS-RCCKNPSSSA-N
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Description

The compound is a derivative of thiazolidinone, a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The ring also contains a ketone functional group (C=O) and a thione functional group (C=S). The compound also contains an ethyl group attached to the 3-position of the thiazolidinone ring, and a benzylidene group attached to the 5-position .


Molecular Structure Analysis

Thiazolidinones have a five-membered ring structure. The presence of the sulfur and nitrogen in the ring, along with the ketone and thione functional groups, would likely have significant effects on the compound’s chemical behavior. The benzylidene group attached to the 5-position of the ring is also a significant structural feature .


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, largely due to the reactive nature of the thione and ketone functional groups. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the polar thione and ketone groups, along with the benzylidene group, would likely make it relatively polar. This could affect its solubility, boiling point, melting point, and other physical and chemical properties .

Safety and Hazards

Without specific information, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Thiazolidinone derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for these compounds, studying their mechanisms of action, and exploring their potential applications in medicine .

Properties

IUPAC Name

(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-4-24-22(25)21(29-23(24)28)15-18-9-11-19(12-10-18)26-13-6-14-27-20-8-5-7-16(2)17(20)3/h5,7-12,15H,4,6,13-14H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKOVAJZIZJGBS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCCCOC3=CC=CC(=C3C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCCCOC3=CC=CC(=C3C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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